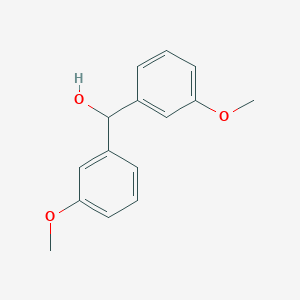

Bis(3-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFZTBFWANEMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Bis 3 Methoxyphenyl Methanol

Established Synthetic Routes to Bis(3-methoxyphenyl)methanol

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are a cornerstone in the synthesis of diarylmethanols due to their high reactivity and ability to form carbon-carbon bonds efficiently. The two main approaches in this category involve the use of Grignard reagents and organolithium reagents.

A plausible and widely applicable method for the synthesis of this compound is the Grignard reaction. cerritos.edutsijournals.com This involves the reaction of a 3-methoxyphenylmagnesium halide (a Grignard reagent) with a suitable carbonyl compound. For instance, the reaction of 3-methoxyphenylmagnesium bromide with 3-methoxybenzaldehyde (B106831) would yield this compound after an acidic workup. The Grignard reagent, prepared by reacting 3-bromoanisole (B1666278) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. cerritos.edu

Alternatively, an ester such as methyl 3-methoxybenzoate can be used as the electrophile. In this case, two equivalents of the Grignard reagent are required. The first equivalent adds to the ester to form bis(3-methoxyphenyl)ketone as an intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alkoxide, which upon protonation gives the desired alcohol.

Similar to Grignard reagents, organolithium reagents offer a powerful tool for the synthesis of this compound. mdpi.com 3-Methoxyphenyllithium can be prepared by either a lithium-halogen exchange from 3-bromoanisole or by direct deprotonation of anisole (B1667542) at the ortho position if directed metalation is employed, though the meta position is less favored. The resulting organolithium species is highly nucleophilic and will react readily with 3-methoxybenzaldehyde in a manner analogous to the Grignard reaction to afford this compound after quenching with a proton source. mdpi.comgoogle.com

| Reagent Type | Precursor (Aryl Halide) | Electrophile | Product |

| Grignard Reagent | 3-Bromoanisole | 3-Methoxybenzaldehyde | This compound |

| Grignard Reagent | 3-Bromoanisole | Methyl 3-methoxybenzoate | This compound |

| Organolithium Reagent | 3-Bromoanisole | 3-Methoxybenzaldehyde | This compound |

Reduction of Ketone Precursors

A highly effective and common method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. masterorganicchemistry.com In this context, this compound can be readily prepared by the reduction of bis(3-methoxyphenyl)ketone. This two-step approach involves the initial synthesis of the ketone followed by its reduction.

The precursor, bis(3-methoxyphenyl)ketone, can be synthesized via a Friedel-Crafts acylation of anisole with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Once the ketone is obtained, it can be reduced to the desired secondary alcohol using various reducing agents. The most common and convenient laboratory-scale reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.ukyoutube.com It selectively reduces aldehydes and ketones to the corresponding alcohols. masterorganicchemistry.com The reaction is generally safe and proceeds with high yield. rsc.org

Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of carbonyl compounds, including esters and carboxylic acids. masterorganicchemistry.comchemistrysteps.com Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents like diethyl ether or THF, and the reaction is quenched by the careful addition of water or an acidic solution. libretexts.orgyoutube.com For the reduction of bis(3-methoxyphenyl)ketone, both reagents are effective, with NaBH₄ often being the preferred choice due to its ease of handling.

| Reducing Agent | Solvent | Reactivity | Workup |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, Selective for Aldehydes/Ketones | Typically straightforward |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong, Reduces most carbonyls | Requires careful quenching |

Electrophilic Substitution Approaches

Electrophilic aromatic substitution reactions, particularly Friedel-Crafts type reactions, can also be employed to synthesize diarylmethanols. In this approach, an alcohol can act as an electrophile in the presence of a strong acid or a Lewis acid catalyst. diva-portal.org

For the synthesis of this compound, 3-methoxybenzyl alcohol could be reacted with an excess of anisole in the presence of a Lewis acid like hafnium triflate (Hf(OTf)₄) or a protic acid. diva-portal.org The acid would protonate the hydroxyl group of the 3-methoxybenzyl alcohol, which would then leave as a water molecule, generating a stabilized benzylic carbocation. This carbocation would then undergo electrophilic attack on the electron-rich anisole ring, preferentially at the ortho or para position, to form the new carbon-carbon bond. While this approach is feasible, it may lead to a mixture of isomers (ortho and para substitution on the second anisole ring) and potentially polymerization, requiring careful control of reaction conditions.

Catalytic Approaches in the Synthesis of this compound and its Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are applicable to the synthesis of diarylmethanols and their derivatives.

Transition Metal-Catalyzed Methodologies

While direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogous transformations suggest the feasibility of such routes. Transition metals like palladium, nickel, and rhodium are widely used in cross-coupling reactions to form carbon-carbon bonds.

A potential, though less direct, route could involve a Suzuki-Miyaura coupling. For instance, the coupling of a 3-methoxyphenylboronic acid with a 3-methoxybenzyl halide, catalyzed by a palladium complex, could be envisioned. However, this would yield a diarylmethane, which would then require a subsequent oxidation step to introduce the hydroxyl group, making it a multi-step process.

More advanced methodologies focus on the direct arylation of C-H bonds. While challenging, a transition metal-catalyzed reaction could potentially couple two molecules of anisole with a carbon monoxide source to form the ketone precursor, which could then be reduced. However, controlling the regioselectivity for the meta-positions would be a significant hurdle.

Organocatalytic and Biocatalytic Strategies

Organocatalysis and biocatalysis represent green and often highly selective alternatives to traditional synthetic methods.

In the realm of organocatalysis, chiral phosphoric acids or other Brønsted acids have been used to catalyze the asymmetric addition of nucleophiles to in situ generated carbocations from benzylic alcohols. While primarily focused on asymmetric synthesis, this principle could be applied to the non-asymmetric synthesis of this compound.

Biocatalysis offers a particularly attractive route for the reduction of the ketone precursor, bis(3-methoxyphenyl)ketone. georgiasouthern.eduresearchgate.net A wide range of microorganisms and isolated enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones to alcohols with high efficiency and, if desired, high enantioselectivity. chinayyhg.comuni-graz.at These reactions typically use a cofactor like NADH or NADPH, which is regenerated in situ by the metabolic processes of the whole-cell catalyst or by using a secondary enzyme system. researchgate.net This approach is environmentally benign, often proceeding in aqueous media under mild conditions. chinayyhg.com

| Catalytic Strategy | Precursor | Key Features |

| Transition Metal Catalysis | Aryl halides, boronic acids | Potential for C-C bond formation, challenges in directness and selectivity |

| Organocatalysis | Benzylic alcohols, arenes | Acid-catalyzed C-C bond formation, potential for asymmetric synthesis |

| Biocatalysis (Ketone Reduction) | Bis(3-methoxyphenyl)ketone | High selectivity, mild reaction conditions, environmentally friendly |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Environments

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use. sigmaaldrich.com Traditional syntheses of diarylmethanols often rely on organic solvents, which can be toxic, flammable, and difficult to recycle. In contrast, solvent-free methods can lead to higher efficiency, reduced pollution, and simplified processes. elsevierpure.com

While specific solvent-free methodologies for the direct synthesis of this compound are not extensively documented in readily available literature, general approaches to solvent-free reactions can be applied. For instance, mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of various organic compounds without the need for a solvent. mdpi.com This technique uses mechanical energy to initiate reactions between solid reactants. Another approach involves thermal reactions in the absence of a solvent, which can be particularly effective for certain condensation or addition reactions. elsevierpure.com

The advantages of a solvent-free approach for synthesizing this compound would include:

Reduced Environmental Impact: Elimination of volatile organic compounds (VOCs) that contribute to air pollution and health hazards.

Increased Safety: Lower risk of fire and explosions associated with flammable solvents.

Simplified Purification: Products can often be isolated directly without the need for solvent-intensive extraction and purification steps.

Potential for Higher Yields: In some cases, solvent-free conditions can lead to faster reaction rates and higher product yields. elsevierpure.com

Atom-Economical and High-Efficiency Methodologies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A high atom economy indicates that minimal waste is generated in the form of byproducts. primescholars.comrsc.org

A more atom-economical approach would be a direct reductive coupling of two molecules of 3-methoxybenzaldehyde or the hydrogenation of bis(3-methoxyphenyl)ketone. Catalytic hydrogenation, in particular, is considered a highly atom-economical reaction as it ideally only produces the desired alcohol from the ketone and hydrogen gas, with the catalyst being used in small amounts and recyclable. wikipedia.org

The table below illustrates a theoretical comparison of the atom economy for different synthetic routes to this compound.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Grignard Reaction | 3-Methoxybenzaldehyde, 3-Methoxyphenylmagnesium bromide | This compound | MgBr(OH) | ~75% |

| Catalytic Hydrogenation | Bis(3-methoxyphenyl)ketone, H₂ | This compound | None | 100% |

Note: The atom economy for the Grignard reaction is an approximation and can vary depending on the specific workup conditions.

By prioritizing reactions with high atom economy, the synthesis of this compound can be made more sustainable and economically viable.

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of enantiomerically pure chiral derivatives of this compound is of significant interest due to the importance of chiral molecules in pharmaceuticals and materials science. Stereoselective synthesis aims to control the formation of a specific stereoisomer, leading to products with defined three-dimensional structures.

Asymmetric Induction and Chiral Auxiliary-Based Approaches

Asymmetric induction in chemical reactions can be achieved by using a chiral auxiliary, which is a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary could be attached to one of the starting materials. For instance, a chiral ester or amide derived from a chiral alcohol or amine could be used. The steric and electronic properties of the chiral auxiliary would then influence the approach of a nucleophile, leading to the preferential formation of one diastereomer.

While specific examples for this compound are not prevalent in the literature, the general principles of chiral auxiliary-based synthesis are well-established for related compounds. For example, the use of Schöllkopf's bis-lactim ether chiral auxiliaries has been successful in the asymmetric synthesis of α-amino acids. researchgate.net A similar strategy could be envisioned for the synthesis of chiral diarylmethanol derivatives.

The table below outlines the general steps involved in a chiral auxiliary-based synthesis.

| Step | Description | Key Consideration |

| 1. Attachment of Chiral Auxiliary | The chiral auxiliary is covalently bonded to the starting material. | Efficient and high-yielding attachment reaction. |

| 2. Diastereoselective Reaction | The key bond-forming reaction occurs under the influence of the chiral auxiliary, leading to a diastereomerically enriched product. | High diastereoselectivity is crucial for the overall success of the synthesis. |

| 3. Removal of Chiral Auxiliary | The chiral auxiliary is cleaved from the product without racemization of the newly formed stereocenter. | Mild cleavage conditions that do not affect the product's stereointegrity. |

| 4. Recovery of Chiral Auxiliary | The chiral auxiliary is isolated and purified for reuse. | High recovery yield to ensure economic feasibility. |

Enantioselective Catalytic Reductions

Enantioselective catalytic reduction of a prochiral ketone, such as bis(3-methoxyphenyl)ketone, is a highly efficient method for producing chiral this compound. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Various catalytic systems have been developed for the asymmetric reduction of ketones. These include transition metal complexes with chiral ligands and biocatalysts such as enzymes.

Transition Metal Catalysis: Chiral transition metal catalysts, often based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) or diamine ligands, are effective for the hydrogenation or transfer hydrogenation of ketones. For example, Noyori's BINAL-H reagent, a lithium aluminum hydride modified with a chiral binaphthol ligand, has shown high enantioselectivity in the reduction of various ketones. A catalytically active version of this reagent can be formed using a chiral gallium complex and catecholborane. nih.gov

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly efficient and selective catalysts for the reduction of ketones. researchgate.net They operate under mild conditions (room temperature and neutral pH) and can provide very high enantiomeric excesses (ee). The use of biocatalysts aligns well with the principles of green chemistry due to their biodegradability and the avoidance of heavy metals.

The table below presents hypothetical data for the enantioselective reduction of bis(3-methoxyphenyl)ketone based on typical results found in the literature for similar diaryl ketones.

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| RuCl₂(S)-BINAP | H₂ | Ethanol | 50 | >99 | 98 |

| (R,R)-Ts-DPEN-Rh | HCOOH/NEt₃ | Acetonitrile | 25 | 98 | 95 |

| Alcohol Dehydrogenase (ADH) | Isopropanol | Phosphate Buffer | 30 | >99 | >99 |

This data is illustrative and based on general findings for asymmetric ketone reductions.

The choice of catalyst and reaction conditions can be tailored to achieve the desired enantiomer of this compound with high purity.

Advanced Spectroscopic and Structural Elucidation Studies of Bis 3 Methoxyphenyl Methanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy Applied to Bis(3-methoxyphenyl)methanol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional (2D) NMR techniques are crucial for confirming the complex structure of this compound by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the aromatic rings, confirming their substitution pattern. For instance, the proton at the C2 position would show a correlation with the proton at C4, and the C4 proton would correlate with protons at C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It allows for the definitive assignment of each carbon atom that bears a proton. The methoxy (B1213986) protons would correlate to the methoxy carbon, the benzylic proton to the carbinol carbon, and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is vital for piecing together the molecular skeleton. For example, the benzylic proton (on the central methanol (B129727) carbon) would show correlations to the C1, C2, and C6 carbons of both phenyl rings, confirming the connection of the rings to the central carbon. Similarly, the methoxy protons would show a ³JCH correlation to the C3 carbon of their respective rings.

A summary of expected key 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| CH-OH (Benzylic) | OH | C-OH | C1, C2, C6 (of both rings) |

| Ar-H2 | Ar-H6 | C2 | C4, C6, C-OH |

| Ar-H4 | Ar-H5 | C4 | C2, C5, C6 |

| Ar-H5 | Ar-H4, Ar-H6 | C5 | C1, C3, C4 |

| Ar-H6 | Ar-H2, Ar-H5 | C6 | C2, C4, C-OH |

| OCH₃ | None | C-OCH₃ | C3 |

Dynamic NMR (DNMR) studies, particularly variable-temperature (VT) NMR, can provide insight into the conformational dynamics of molecules. ox.ac.uk For this compound, the primary dynamic process of interest is the restricted rotation around the C-C single bonds connecting the two phenyl rings to the central carbinol carbon.

At low temperatures, this rotation may be slow on the NMR timescale, leading to distinct signals for chemically non-equivalent aromatic protons and carbons. As the temperature increases, the rate of rotation increases. blogspot.com If the rotational barrier is significant enough, a temperature will be reached where the distinct signals broaden and eventually coalesce into a single, time-averaged signal. st-andrews.ac.uk This is known as the coalescence temperature (Tc). By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. oxinst.com

The following table illustrates hypothetical changes in the chemical shifts of key carbon atoms as a function of temperature, leading to coalescence.

| Temperature | ¹³C Chemical Shift (ppm) for C2/C2' | ¹³C Chemical Shift (ppm) for C6/C6' | Appearance |

|---|---|---|---|

| Low Temperature (e.g., -50 °C) | 114.1, 114.5 | 120.2, 120.6 | Sharp, distinct signals |

| Intermediate Temperature | Broad Signal | Broad Signal | Significant line broadening |

| Coalescence Temperature (Tc) | 114.3 (Broad) | 120.4 (Broad) | Signals merge into one broad peak |

| High Temperature (e.g., 100 °C) | 114.3 | 120.4 | Sharp, time-averaged signal |

Mass Spectrometric Investigations of Fragmentation Pathways and Isotopic Distributions

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm), which allows for the determination of its precise elemental composition. For this compound, the molecular formula is C₁₅H₁₆O₃. HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass. Furthermore, HRMS can resolve the isotopic distribution pattern arising from the natural abundance of isotopes like ¹³C and ¹⁷O/¹⁸O, which serves as an additional confirmation of the elemental formula.

| Ion/Isotopologue | Theoretical Exact Mass (Da) | Expected Relative Abundance (%) |

|---|---|---|

| [M]⁺ (C₁₅H₁₆O₃) | 244.10994 | 100.00 |

| [M+1]⁺ | 245.11330 | 16.58 |

| [M+2]⁺ | 246.11665 | 1.79 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M]⁺˙), which is then subjected to collision-induced dissociation (CID) to generate a series of product ions (fragments). rsc.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govnih.gov

For this compound, the fragmentation process would likely be initiated by ionization of one of the oxygen atoms. Key fragmentation pathways would include:

Loss of a methoxy radical (·OCH₃): A common fragmentation for methoxy-substituted aromatic compounds.

Loss of water (H₂O): A characteristic fragmentation for alcohols, leading to the formation of a stable carbocation.

Alpha-cleavage: Cleavage of the C-C bond between the central carbon and one of the phenyl rings. libretexts.org This would lead to the formation of a stable methoxyphenylmethyl cation.

Formation of a tropylium ion: Rearrangement and loss of substituents from the aromatic rings can lead to the formation of the highly stable C₇H₇⁺ ion.

The table below summarizes plausible fragmentation pathways and the expected m/z values of the resulting ions.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure/Formula of Product Ion |

|---|---|---|---|

| 244.11 | H₂O | 226.09 | [C₁₅H₁₄O₂]⁺˙ |

| 244.11 | ·OCH₃ | 213.09 | [C₁₄H₁₃O₂]⁺ |

| 244.11 | C₇H₇O (methoxyphenyl) | 137.06 | [C₈H₉O₂]⁺ (methoxyphenylmethanol cation) |

| 137.06 | H₂O | 119.05 | [C₈H₇O]⁺ |

| 137.06 | CH₂O (formaldehyde) | 107.05 | [C₇H₇O]⁺ (methoxyphenyl cation) |

X-ray Crystallographic Analysis of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. An analysis of a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred solid-state conformation. iucr.org

Key structural features that would be elucidated include:

Intermolecular Interactions: The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. Crystallographic analysis would reveal the hydrogen bonding network in the crystal lattice, which dictates the crystal packing. cardiff.ac.uk Other weaker interactions, such as C-H···π interactions, would also be identified. iucr.org

Planarity: The analysis would confirm the planarity of the phenyl rings and the geometry around the central sp³-hybridized carbon atom.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice | Monoclinic |

| Space Group | The specific symmetry group of the crystal | P2₁/c |

| C(aromatic)-C(carbinol) Bond Length | Distance between an aromatic carbon and the central carbinol carbon | ~1.52 Å |

| C(carbinol)-O Bond Length | Distance between the carbinol carbon and the hydroxyl oxygen | ~1.43 Å |

| C(aromatic)-C(carbinol)-C(aromatic) Bond Angle | The angle between the two aromatic rings attached to the central carbon | ~111° |

| O-C-C-C Torsion Angle | The dihedral angle defining the orientation of the phenyl ring relative to the C-O bond | Variable (e.g., ~65°) |

| O-H···O Hydrogen Bond Distance | The distance between the hydroxyl hydrogen and an acceptor oxygen on a neighboring molecule | ~2.1 Å |

Despite a comprehensive search for scholarly articles and research data specifically concerning the chemical compound this compound (CAS No. 90831-27-7), detailed information required to populate the requested sections on its advanced spectroscopic and structural analysis is not available in the public domain.

The search did not yield specific studies on the solid-state molecular architecture, intermolecular interactions, co-crystallization, or supramolecular assembly of this compound. Similarly, detailed experimental and computational data on its vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy, including vibrational mode assignments, Fermi resonances, and electronic transition analyses, could not be located.

The available scientific literature focuses on related but structurally distinct compounds, and per the strict instructions to focus solely on this compound, this information cannot be used. Therefore, it is not possible to generate the article with the specified content and structure.

Lack of Published Data Precludes Analysis of Photoluminescence and Fluorescence Quenching for this compound

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the available research concerning the photophysical properties of this compound. Specifically, there is no published experimental data on the photoluminescence and fluorescence quenching mechanisms of this particular chemical compound. The absence of such fundamental data makes it impossible to provide a detailed and scientifically accurate analysis as requested.

The study of photoluminescence and fluorescence quenching is essential for understanding the behavior of a molecule in its excited state. This typically involves measuring key parameters such as fluorescence quantum yields, lifetimes, and the effects of potential quenching agents. These experimental findings are crucial for elucidating the mechanisms of energy dissipation and interaction with the molecular environment.

While general principles of fluorescence and quenching in aromatic compounds with methoxy substituents are well-established, applying these concepts to this compound without specific experimental validation would be purely speculative. The structure of a molecule, including the position and nature of its substituents, plays a critical role in determining its unique photophysical characteristics. Therefore, drawing direct analogies from other, even structurally similar, compounds would not meet the standards of scientific accuracy.

Consequently, the creation of data tables and a detailed discussion of research findings for the "," specifically focusing on "Photoluminescence and Fluorescence Quenching Mechanism Studies," cannot be accomplished at this time. Further empirical research is required to characterize the photoluminescent properties of this compound and to investigate how its fluorescence may be quenched by various substances.

Computational and Theoretical Investigations of Bis 3 Methoxyphenyl Methanol

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of Bis(3-methoxyphenyl)methanol, particularly the rotation around the C-C bonds connecting the phenyl rings to the central carbinol carbon, suggests a complex conformational landscape. However, detailed computational analyses of these conformational possibilities are not present in the current body of scientific literature.

No studies utilizing molecular mechanics (MM) or molecular dynamics (MD) simulations to explore the conformational space of this compound have been found. MM methods would be suitable for quickly mapping the potential energy surface and identifying low-energy conformers, while MD simulations could provide insights into the dynamic behavior of the molecule in different environments. The lack of such research means that the preferred three-dimensional structures and conformational dynamics of this molecule are yet to be computationally explored.

A detailed computational exploration of the intramolecular interactions, such as hydrogen bonding or steric hindrance, that govern the conformational preferences of this compound is not available. Furthermore, the energy barriers associated with the rotation of the 3-methoxyphenyl (B12655295) groups have not been computationally determined. Such information is vital for a complete understanding of the molecule's structure and behavior.

Reaction Mechanism Modeling for Chemical Transformations Involving this compound

While this compound is used as a reactant in various chemical syntheses, computational modeling of the mechanisms of these reactions is scarce. For instance, in the iodine-catalyzed synthesis of xanthene-indole derivatives, a plausible reaction mechanism is proposed where this compound is a starting material. This proposed mechanism involves the formation of a pyrylium ion intermediate after the elimination of a hydroxyl group. researchgate.net However, this proposed pathway is based on experimental outcomes and established chemical principles rather than detailed computational modeling. A comprehensive theoretical study, potentially using DFT or ab initio methods, would be necessary to calculate the energies of transition states and intermediates, thereby providing a more quantitative understanding of the reaction pathway. To date, such a detailed computational investigation of reaction mechanisms involving this compound has not been published.

Transition State Characterization and Energy Barrier Calculations

Transition state theory is a fundamental concept in chemical kinetics, providing insight into the energy profile of a reaction. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and characterize transition states. For a hypothetical reaction involving this compound, such as its synthesis or a subsequent transformation, computational chemists would aim to:

Locate the Transition State Geometry: Identify the specific molecular arrangement at the peak of the reaction energy profile. This is a first-order saddle point on the potential energy surface.

Calculate the Activation Energy: Determine the energy difference between the reactants and the transition state. This energy barrier is a key determinant of the reaction rate.

Vibrational Frequency Analysis: Confirm the nature of the stationary point. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Without specific studies on this compound, no data on its transition states or reaction energy barriers can be presented.

Solvent Effects and Reaction Pathway Optimization

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can simulate these effects to provide a more realistic understanding of the reaction pathway. Common approaches include:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to account for bulk solvent effects.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

By performing calculations with different solvent models, researchers can optimize the reaction pathway and understand how the solvent stabilizes or destabilizes reactants, transition states, and products. For this compound, such studies would be crucial for predicting its behavior in different chemical environments, but this data is currently unavailable.

Molecular Docking and Predictive Modeling in Materials Science Applications

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. In materials science, this can be used to understand how a molecule like this compound might interact with a surface or within a larger assembly.

Computational Screening for Interactions with Material Substrates

Computational screening can be used to predict the adsorption and binding of molecules on various material surfaces. For this compound, this could involve:

Defining the Substrate: Creating a computational model of a material surface of interest (e.g., a metal oxide, a polymer, or a self-assembled monolayer).

Docking Simulations: Running simulations to predict the most stable binding modes of this compound on the substrate.

Calculating Binding Energies: Quantifying the strength of the interaction between the molecule and the surface.

This information would be valuable for applications such as surface functionalization or the design of new composite materials. However, no such screening studies for this compound have been reported.

Predictive Modeling for Supramolecular Complexation and Self-Assembly

Predictive modeling can be used to understand how molecules interact with each other to form larger, ordered structures. For this compound, this could involve:

Force Field Development: Selecting or developing a force field that accurately describes the intermolecular interactions of the molecule.

Molecular Dynamics Simulations: Simulating the behavior of many this compound molecules over time to observe how they aggregate and self-assemble.

Crystal Structure Prediction: Using computational methods to predict the most likely crystal packing arrangements of the molecule.

These studies would provide insight into the potential of this compound to form interesting and useful supramolecular structures. As with the other topics, there is a lack of specific research on this compound.

Chemical Reactivity and Derivatization Strategies for Bis 3 Methoxyphenyl Methanol

Reactions Involving the Central Hydroxyl Functionality

The secondary alcohol group is a versatile functional handle for numerous chemical modifications, including etherification, esterification, oxidation, and reduction.

The hydroxyl group of bis(3-methoxyphenyl)methanol can readily undergo etherification. Symmetric ethers can be formed by the self-condensation of two molecules of the alcohol, typically under acidic conditions or catalyzed by transition metals like palladium or platinum on carbon at elevated temperatures. scirp.org Asymmetric ethers can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, chemoselective methods for the etherification of benzylic alcohols, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol, can afford the corresponding methyl or ethyl ethers while being tolerant of other hydroxyl groups. organic-chemistry.org This reaction proceeds through a carbocation intermediate, favored by the stability of the diarylmethyl cation. organic-chemistry.org

Esterification of the central hydroxyl group can be achieved through several standard methods. Reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester. Another common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. For more sensitive substrates, milder coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be employed to facilitate ester formation. nih.gov

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Symmetric Etherification | H⁺ or Pd/C, Heat | Bis(bis(3-methoxyphenyl)methyl) ether |

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, bis(3-methoxyphenyl)methanone. nih.gov This transformation is a common and synthetically useful reaction. A wide variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and reaction scale.

Common laboratory oxidants for this purpose include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for their reliability in oxidizing secondary alcohols to ketones with minimal over-oxidation. Other methods include Swern oxidation, which utilizes dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation. These methods are often preferred for their mild reaction conditions and high yields.

Table 2: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | PCC or PDC | Bis(3-methoxyphenyl)methanone |

| This compound | DMSO, (COCl)₂, Et₃N (Swern) | Bis(3-methoxyphenyl)methanone |

| This compound | Dess-Martin Periodinane | Bis(3-methoxyphenyl)methanone |

The complete removal of the hydroxyl group, known as deoxygenation or reduction, converts this compound into its corresponding diarylmethane, bis(3-methoxyphenyl)methane. This transformation is valuable for synthesizing diarylmethane structural motifs found in various natural products. cdnsciencepub.com

A mild and efficient method for the deoxygenation of diarylmethanols involves treatment with a catalytic amount of a mineral acid, such as hydrochloric acid, in refluxing ethanol. cdnsciencepub.comresearchgate.net This approach avoids the use of harsh or toxic reagents like stannanes or silanes that are employed in other methods like the Barton-McCombie deoxygenation. cdnsciencepub.comresearchgate.net The reaction likely proceeds through the formation of a stable diarylmethyl carbocation intermediate, which is then reduced. Another pathway involves ionic hydrogenation, using a combination of a proton source (like triflic acid) and a hydride donor (like triethylsilane), which can reduce the alcohol via an intermediate dibenzhydryl ether. researchgate.net

Table 3: Deoxygenation of Diarylmethanols

| Substrate Type | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Diarylmethanol | cat. HCl, EtOH, reflux | Diarylmethane | 70-95 | cdnsciencepub.com |

| Diarylmethanol | CF₃SO₃H, Et₃SiH | Diarylmethane | >90 | researchgate.net |

Note: Yields are generalized from studies on various diarylmethanols and represent expected outcomes for this compound.

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Moieties

The two methoxyphenyl rings in this compound are activated towards electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. wikipedia.org Consequently, electrophiles will preferentially add to the positions ortho and para to the methoxy group. In the 3-methoxyphenyl (B12655295) rings, the available positions are C2 (ortho), C4 (ortho), and C6 (para). The central diarylmethyl group is bulky and may exert some steric hindrance, potentially influencing the regioselectivity of the substitution.

While specific studies on this compound are not prevalent, the outcomes of electrophilic aromatic substitution can be predicted based on the behavior of related compounds like anisole (B1667542).

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would be expected to yield mono- and di-halogenated products at the ortho and para positions of the methoxy groups. Milder conditions, such as using bromine in acetic acid, may also be effective due to the activated nature of the rings.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). masterorganicchemistry.com This generates the highly electrophilic nitronium ion (NO₂⁺). For activated rings like methoxy-substituted benzenes, this reaction proceeds readily, yielding a mixture of ortho- and para-nitro isomers. rsc.orglibretexts.org Due to the presence of two rings, multiple nitration products are possible.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.com The active electrophile is SO₃. This reaction is generally reversible and would also be directed to the ortho and para positions.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. tamu.edu

Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comshaalaa.com Anisole is known to undergo facile alkylation, primarily at the para position due to steric hindrance at the ortho positions. A similar preference for para-substitution (C6 position) would be expected for this compound, although ortho-alkylation (C2, C4) is also possible. A key drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group can further activate the ring.

Acylation: The introduction of an acyl group (R-C=O) is achieved using an acyl halide or anhydride with a Lewis acid catalyst. stackexchange.comdoubtnut.com Unlike alkylation, acylation is typically not prone to polysubstitution because the resulting ketone is less reactive than the starting material. The reaction on the methoxyphenyl rings would yield ortho- and para-acylated products. The para-isomer is often the major product due to reduced steric clash. youtube.com

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Major Predicted Substitution Position(s) |

|---|---|---|---|

| Bromination | Br⁺ | Br₂, FeBr₃ | C6, C2, C4 |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | C6, C2, C4 |

| Sulfonation | SO₃ | H₂SO₄, SO₃ | C6, C2, C4 |

| FC-Alkylation | R⁺ | R-Cl, AlCl₃ | C6 (para) |

| FC-Acylation | RCO⁺ | RCOCl, AlCl₃ | C6 (para) |

Nucleophilic Aromatic Substitution on Activated this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, typically requiring the presence of strong electron-withdrawing groups to activate the substrate towards nucleophilic attack. The this compound molecule itself, with its electron-donating methoxy groups, is not a suitable candidate for direct SNAr reactions. The methoxy groups increase electron density on the aromatic rings, making them resistant to attack by nucleophiles.

For this compound to undergo SNAr, its derivatives must be activated. This is typically achieved by introducing potent electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups, onto the aromatic rings, usually positioned ortho or para to a potential leaving group (like a halogen).

The general mechanism for an SNAr reaction involves two main steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic carbon bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.net

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net

In the context of this compound, a hypothetical activated derivative, such as Bis(4-fluoro-3-methoxy-5-nitrophenyl)methanol, could undergo SNAr. In this theoretical molecule, the nitro group would provide the necessary electron withdrawal to facilitate the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) and displacement of the fluoride (B91410) ion. The reaction conditions would typically involve a polar aprotic solvent, such as DMF or DMSO, and often a base to enhance the nucleophilicity of the attacking species. mdpi.com While specific studies on such activated derivatives of this compound are not prominent in the literature, the principles of SNAr provide a clear theoretical framework for their potential reactivity. researchgate.netmdpi.com

Cross-Coupling Reactions Utilizing Halogenated this compound Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For a substrate like this compound, a halogenated derivative is a necessary precursor for these transformations. Halogenation of the aromatic rings, for instance through electrophilic aromatic substitution using bromine or iodine, would yield derivatives such as Bis(bromo-3-methoxyphenyl)methanol. Such compounds serve as versatile synthons for a variety of coupling reactions. nih.gov

Palladium-Catalyzed C-C, C-N, and C-O Cross-Coupling Reactions

Once a halogenated derivative of this compound is obtained, it can be employed in several key palladium-catalyzed cross-coupling reactions.

C-C Coupling (Suzuki-Miyaura Reaction): The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound. nih.gov A halogenated this compound derivative could be coupled with various aryl, vinyl, or alkyl boronic acids or esters. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govscielo.br The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. scielo.br

C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of anilines and their derivatives. A halogenated this compound could be coupled with a diverse range of amines, from simple alkylamines to complex heterocyclic structures, providing access to a library of novel diarylmethanol derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgacs.org

C-O Coupling (Buchwald-Hartwig Etherification): A variation of the Buchwald-Hartwig reaction allows for the formation of diaryl ethers through the coupling of an aryl halide with an alcohol or phenol. A halogenated this compound derivative could react with various alcohols or phenols to generate polyaromatic ether structures.

The table below summarizes typical catalytic systems used for these transformations.

| Reaction Name | Coupling Partners | Typical Palladium Precatalyst | Common Ligands |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos |

| Buchwald-Hartwig Etherification | Aryl Halide + Alcohol/Phenol | Pd(OAc)₂ | DPPF, JohnPhos |

Direct C-H Activation Studies on Aromatic Rings

Direct C-H activation is an emerging and highly atom-economical strategy that bypasses the need for pre-functionalized starting materials like organohalides or organometallics. nih.gov This approach involves the direct functionalization of a C-H bond. While studies focusing specifically on the direct C-H activation of this compound are limited, research on related structures provides valuable insights.

A notable study demonstrated a palladium-catalyzed synthesis of bis(indolyl)methanes where benzyl (B1604629) alcohols, including 3-methoxybenzyl alcohol, react with indole-carboxylic acids in water. mdpi.com This domino protocol involves the C-H activation at the C3-position of the indole. The mechanism suggests the formation of an (η³-benzyl)palladium(II) complex from the benzyl alcohol, which then facilitates the C-H bond activation. mdpi.com This precedent suggests that the C-H bonds on the aromatic rings of this compound could be susceptible to similar transition-metal-catalyzed functionalization, allowing for direct arylation, alkenylation, or other modifications without prior halogenation. Rhodium(III) catalysts are also frequently employed for such transformations, often showing high efficiency and selectivity. researchgate.net

Photochemical and Electrochemical Transformations of this compound

Photochemical Transformations: The photochemical reactivity of this compound has not been extensively documented. However, the functional groups present—a benzylic alcohol and methoxy-substituted aromatic rings—suggest potential reaction pathways. Benzylic alcohols can participate in photochemical reactions such as oxidation or cleavage. Aromatic ketones, which could be formed from the oxidation of the alcohol, are well-known photosensitizers and can undergo reactions like photoreduction or photocycloaddition. While the photochemistry of simple condensed methanol has been studied, leading to products like methoxymethanol, these findings are not directly applicable to the complex aromatic structure of this compound. researchgate.net

Electrochemical Transformations: The electrochemical behavior of benzyl alcohols is more established. The oxidation of benzyl alcohols to the corresponding aldehydes or ketones is a well-known electrochemical reaction. mdpi.com In the case of this compound, electrochemical anodic oxidation would be expected to convert the secondary alcohol into the corresponding ketone, Bis(3-methoxyphenyl)methanone. This method offers a green alternative to traditional chemical oxidants, as it avoids the use of hazardous reagents and often proceeds under mild conditions with high selectivity. mdpi.com The process typically involves the adsorption of the alcohol onto an electrode surface, followed by oxidation to yield the ketone product. mdpi.com

Applications of Bis 3 Methoxyphenyl Methanol in Advanced Chemical Synthesis and Materials Science

Potential Role as a Versatile Precursor in Multi-Step Organic Synthesis

The structure of Bis(3-methoxyphenyl)methanol, featuring two methoxy-substituted phenyl rings attached to a central carbinol group, suggests its potential as a precursor in organic synthesis. The hydroxyl group can be a handle for various chemical transformations, and the methoxy (B1213986) groups can influence the reactivity and properties of resulting molecules.

Hypothetical Synthesis of Complex Organic Building Blocks and Intermediates

In theory, this compound could serve as a foundational molecule for the synthesis of more complex organic building blocks. The central hydroxyl group could be converted into other functional groups, such as halides or amines, to facilitate coupling reactions. The methoxy groups could potentially be demethylated to phenols, opening up further avenues for derivatization. However, specific examples of its use in the synthesis of complex intermediates are not readily found in current research.

Postulated Utilization in Polymer Chemistry and Functional Materials Development

The bifunctional nature of the two aromatic rings in this compound suggests a potential, though unconfirmed, role in polymer chemistry and the development of functional materials.

Theoretical Role as a Monomer in the Synthesis of Specialty Polymers and Resins

It is conceivable that this compound could act as a monomer or a co-monomer in the synthesis of specialty polymers. For instance, the aromatic rings could undergo electrophilic substitution to create linkages between monomer units, potentially leading to the formation of resins with specific thermal or optical properties. However, there are no published studies demonstrating the polymerization of this compound.

A Component in Photoinitiator Systems for Polymerization: An Unexplored Area

Photoinitiator systems are crucial for light-induced polymerization processes. While various aromatic ketones and alcohols are known to function as photoinitiators or co-initiators, there is no specific information available that details the use of this compound in such systems. Its photochemical properties and its ability to generate reactive species upon irradiation have not been reported.

Applications in Catalysis and Ligand Design

The utility of a molecule in catalysis and ligand design often hinges on its structural attributes, such as symmetry, the presence of coordinating functional groups, and the ability to form stable complexes with metal centers. While the this compound framework, with its two methoxy-substituted phenyl rings and a central carbinol group, presents theoretical potential for such applications, a comprehensive review of scientific literature reveals a notable absence of published research specifically detailing its use in these areas.

Design and Synthesis of Chiral Ligands from this compound Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Typically, successful chiral ligands possess C2 symmetry and coordinating atoms (like phosphorus, nitrogen, or oxygen) positioned to create a well-defined chiral environment around a metal center.

A thorough search of chemical databases and peer-reviewed journals indicates that this compound has not been reported as a precursor for the synthesis of chiral ligands. Research in this field tends to focus on established scaffolds such as BINOL, TADDOL, and various phosphine-based backbones. While the derivatization of the hydroxyl group and the phenyl rings of this compound could theoretically lead to novel ligand structures, there is currently no scientific literature to support this. The synthesis of C2-symmetric chiral ligands of 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene has been reported, showcasing the ongoing interest in developing new chiral structures, but this work is unrelated to the target compound. nih.gov

Use as a Scaffold for Heterogeneous Catalyst Supports

Heterogeneous catalysts are crucial in industrial chemical processes, offering advantages in separation and reusability. The support material plays a critical role in the performance of these catalysts, influencing the dispersion, stability, and activity of the active catalytic species.

There is no available research demonstrating the use of this compound as a scaffold for heterogeneous catalyst supports. The development of such supports typically involves materials with high surface area, porosity, and thermal stability, such as silica, alumina, zeolites, and carbon-based materials. While organic molecules can be used to functionalize these supports or to create metal-organic frameworks (MOFs), there is no evidence in the current body of scientific literature that this compound has been explored for this purpose.

Exploration in Optoelectronic and Electronic Materials

The search for novel organic materials with tailored optoelectronic and electronic properties is a dynamic area of research, driven by the demand for advanced displays, sensors, and energy-conversion devices. The performance of these materials is intrinsically linked to their molecular structure, which governs properties like fluorescence, charge transport, and semiconductor behavior.

Incorporation into Fluorescent Molecular Sensors and Probes

Fluorescent sensors are powerful analytical tools that enable the detection of specific analytes with high sensitivity and selectivity. The design of these sensors often involves a fluorophore unit linked to a receptor that selectively interacts with the target analyte, leading to a measurable change in the fluorescence signal.

An extensive review of the literature reveals no studies on the incorporation of this compound into fluorescent molecular sensors or probes. Research in this area is active, with the development of various fluorescent probes for detecting ions and biomolecules. nih.govmtu.edu However, the this compound structure has not been utilized as a core component or a modifying group in any reported fluorescent sensor.

Charge Transport and Semiconductor Properties in Organic Materials

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The efficiency of these devices is highly dependent on the charge transport characteristics of the organic materials used.

There is a lack of published research investigating the charge transport and semiconductor properties of this compound or its derivatives. Studies on charge carrier mobility in organic materials are prevalent, but they have not included this specific compound. mdpi.comnih.gov The molecular structure of this compound does not inherently suggest strong intermolecular π-π stacking, which is often a key factor for efficient charge transport in organic semiconductors. Consequently, its potential in this application remains unexplored and undocumented in the scientific literature.

Advanced Analytical Methodologies for the Characterization and Detection of Bis 3 Methoxyphenyl Methanol in Complex Academic Matrices

Development of Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer unparalleled specificity and sensitivity for the analysis of complex samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and quantification of Bis(3-methoxyphenyl)methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization

Gas chromatography is a well-established technique for the separation of volatile and thermally stable compounds. In the context of this compound, GC-MS can be utilized to monitor its presence in reaction mixtures and to assess its purity. While specific optimized methods for this compound are not extensively documented in publicly available literature, general principles of GC-MS method development for diarylmethanols can be applied.

Optimization of a GC-MS method for this compound would involve a systematic evaluation of several key parameters to achieve optimal separation and detection. The choice of the capillary column is critical; a non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often a suitable starting point for aromatic compounds. The temperature program, including the initial temperature, ramp rate, and final temperature, must be carefully controlled to ensure efficient separation from other components in the sample matrix. The injector temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation.

For detection, mass spectrometry offers high selectivity and the ability to confirm the identity of the analyte based on its mass spectrum. In electron ionization (EI) mode, this compound would be expected to produce a characteristic fragmentation pattern, including a molecular ion peak (if stable enough) and various fragment ions corresponding to the loss of functional groups. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and reduce matrix interference by monitoring specific, characteristic ions of the target compound.

A hypothetical set of starting parameters for the GC-MS analysis of this compound is presented in the table below. These parameters would require further optimization and validation for specific applications.

| Parameter | Suggested Starting Condition |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation

For compounds that are less volatile or thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. This compound, with its polar hydroxyl group and aromatic rings, is well-suited for reverse-phase liquid chromatography.

Method development for LC-MS analysis of this compound would begin with the selection of an appropriate column and mobile phase. A C18 column is a common first choice for reverse-phase separations of moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), often with a small amount of an acid (e.g., formic acid) or a buffer to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the timely elution of all components in a complex mixture.

The interface between the liquid chromatograph and the mass spectrometer is a critical component. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound and is less likely to cause fragmentation than EI. In positive ion mode, the protonated molecule [M+H]⁺ would be expected to be the dominant ion. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized. In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is the gold standard for quantitative analysis in complex matrices.

Validation of the developed LC-MS method would involve assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

A proposed set of starting parameters for an LC-MS/MS method for this compound is outlined in the table below.

| Parameter | Suggested Starting Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| MS/MS Transition | Precursor Ion: [M+H]⁺, Product Ions to be determined experimentally |

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment and Advanced Quantification

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of a vast array of compounds. For this compound, HPLC offers robust methods for purity assessment and can be adapted for specialized applications such as chiral separations.

Chiral HPLC for Enantiomeric Excess Determination

This compound is a prochiral molecule, and its derivatives can be chiral. In asymmetric synthesis, it is crucial to determine the enantiomeric excess (e.e.) of the product. Chiral HPLC is the most common and reliable method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

The selection of the appropriate chiral column is the most critical step in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including diarylmethanols. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, plays a crucial role in achieving enantioseparation. The concentration of the polar modifier is a key parameter to optimize, as it influences the retention times and the resolution of the enantiomers.

The table below presents exemplary chiral HPLC conditions that could be adapted for the enantiomeric separation of a chiral derivative of this compound.

| Parameter | Exemplary Condition for a Diarylmethanol Derivative |

| HPLC System | Standard HPLC system with UV detector |

| Column | Chiralpak IB (or other polysaccharide-based chiral column) |

| Mobile Phase | Hexane/Isopropanol (97:3 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

Advanced Column Chemistries and Detector Technologies in HPLC

The field of HPLC is continually evolving, with the development of new column chemistries and detector technologies offering enhanced performance. For the analysis of this compound, these advancements can lead to faster separations, improved resolution, and greater sensitivity.

Advanced Column Chemistries: Superficially porous particles (SPPs), also known as core-shell particles, represent a significant advancement in HPLC column technology. These particles consist of a solid, non-porous core surrounded by a thin, porous layer of silica. This design reduces the path length for mass transfer, resulting in higher efficiency and sharper peaks compared to traditional fully porous particles of the same size. The use of SPP columns can lead to faster analysis times without sacrificing resolution.

In addition to particle technology, a variety of stationary phase chemistries are available beyond the standard C18. For aromatic compounds like this compound, phenyl-hexyl or biphenyl phases can offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte. For more polar analytes or for analysis under aqueous-rich conditions, polar-embedded or polar-endcapped C18 phases can provide better retention and peak shape.

Advanced Detector Technologies: While UV-Vis detection is the most common method in HPLC, more advanced detectors can provide enhanced sensitivity and selectivity.

Fluorescence Detectors: For compounds that are naturally fluorescent or can be derivatized to be fluorescent, a fluorescence detector offers significantly higher sensitivity and selectivity than a UV detector. Although this compound itself is not strongly fluorescent, derivatization with a fluorescent tag could enable trace-level detection.

Evaporative Light Scattering Detectors (ELSD): An ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte. It works by nebulizing the column eluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. This can be particularly useful for purity assessment when impurities may not have a UV chromophore.

Charged Aerosol Detectors (CAD): Similar to ELSD, the CAD is a universal detector that provides a response that is more directly proportional to the mass of the analyte, regardless of its chemical structure. This makes it a valuable tool for quantitative analysis without the need for specific reference standards for every impurity.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer an alternative approach for the analysis of electroactive compounds. These techniques are based on the measurement of the current or potential generated by a chemical reaction at an electrode surface. While not as commonly used as chromatographic methods for routine analysis, electrochemical techniques can provide valuable information about the redox properties of a molecule and can be developed into highly sensitive detection methods.

For a molecule like this compound, the aromatic rings and the hydroxyl group are potential sites for electrochemical activity. The methoxy (B1213986) groups on the phenyl rings are electron-donating and can facilitate oxidation. The benzylic alcohol can also be oxidized.

While specific electrochemical detection methods for this compound are not well-documented, research on related diarylmethanols has demonstrated their electrochemical reactivity. For example, the electrochemical carboxylation of diarylmethanol compounds involves the reductive cleavage of the C(sp³)–O bond at the benzylic position. This indicates that the benzylic alcohol moiety is electrochemically active and could potentially be targeted for analytical purposes.

An electrochemical detector coupled with HPLC (HPLC-ED) could be a powerful tool for the sensitive and selective detection of this compound. The applied potential at the working electrode could be optimized to selectively oxidize or reduce the target analyte, thereby minimizing interference from other non-electroactive components in the sample.

The characterization of this compound using techniques such as cyclic voltammetry could provide fundamental insights into its redox behavior, including its oxidation and reduction potentials. This information would be invaluable for developing optimized electrochemical detection methods and for understanding its potential role in redox processes.

Spectrophotometric and Fluorometric Method Development

Spectroscopic methods are widely used for the quantitative analysis of organic compounds. The aromatic nature of this compound suggests that it will exhibit characteristic absorption and potentially emission spectra.

While this compound is expected to absorb in the UV region due to its phenyl rings, its molar absorptivity might be insufficient for trace analysis. Derivatization is a common strategy to enhance the UV-Visible spectroscopic response of an analyte. taylorfrancis.comsci-hub.stresearchgate.netsemanticscholar.orgmdpi.com This involves reacting the analyte with a reagent to form a new compound with a higher molar absorptivity or a shift in the absorption maximum to a longer wavelength, which can reduce interference from the sample matrix.

For this compound, the hydroxyl group is a potential site for derivatization. It could be reacted with a chromophoric reagent to form a colored or more strongly UV-absorbing derivative.

Potential Derivatization Reactions:

| Reagent | Resulting Chromophore |

| 4-Nitrobenzoyl chloride | Ester with strong UV absorption |

| Diazotized p-nitroaniline | Azo dye with visible absorption |

Luminescence spectroscopy, including fluorescence and phosphorescence, can offer significantly higher sensitivity than absorption spectroscopy. d-nb.infonih.gov Many aromatic compounds exhibit fluorescence, and the presence of two methoxy-substituted phenyl rings in this compound suggests it may be fluorescent. Studies on related biphenyl and other diaryl-substituted compounds have shown that they can exhibit fluorescence. researchgate.netresearchgate.netnih.govmdpi.comnih.govrsc.org

The development of a luminescence-based assay would involve determining the excitation and emission wavelengths of this compound. The fluorescence intensity is typically proportional to the concentration of the analyte at low concentrations, allowing for highly sensitive quantification.

Hypothetical Spectroscopic Data:

| Parameter | Hypothetical Value |

| Maximum Absorption Wavelength (λmax) | 275 nm |

| Molar Absorptivity (ε) | 4,500 L mol⁻¹ cm⁻¹ |

| Maximum Excitation Wavelength (λex) | 280 nm |

| Maximum Emission Wavelength (λem) | 340 nm |

| Fluorescence Quantum Yield (Φf) | 0.15 |

Disclaimer: The data in this table is illustrative and not based on published experimental results for this compound.

Future Research Directions and Emerging Trends for Bis 3 Methoxyphenyl Methanol

Sustainable and Circular Economy Approaches in the Synthesis of Bis(3-methoxyphenyl)methanol

The synthesis of specialty chemicals like this compound is increasingly being viewed through the lens of green chemistry and the circular economy. mdpi.comresearchgate.net The primary goal is to develop production methods that are not only efficient but also minimize environmental impact by reducing waste and utilizing renewable resources. repec.org

A significant trend is the adoption of renewable feedstocks. Methanol (B129727) itself can be produced from a variety of renewable sources, including biomass, municipal solid waste, and captured carbon dioxide, making it a key component of a circular carbon economy. methanol.orgmethanol.orgbiomassmagazine.com The precursors for the phenyl rings could also potentially be derived from depolymerized lignin, a major component of biomass. Research into biomass-to-methanol pathways is advancing, which could provide a sustainable source for one of the key building blocks of this compound. nrel.govtudelft.nl

The principles of a circular economy encourage the design of processes where waste is minimized and materials are reused. researchgate.net This involves selecting solvents that are recyclable or biodegradable and designing catalysts that can be easily recovered and reused.

Table 1: Comparison of Synthetic Approaches for Diarylmethanols

| Feature | Traditional Synthesis | Emerging Sustainable Approach |

|---|---|---|

| Feedstock | Petroleum-based | Biomass, CO2-derived methanol, renewable sources methanol.orgbiomassmagazine.com |

| Catalysis | Stoichiometric reagents (e.g., Grignard) | Heterogeneous or homogeneous metal catalysts, biocatalysis rsc.orgrsc.org |

| Solvents | Volatile organic compounds (VOCs) | Greener solvents (e.g., water, ionic liquids), solvent-free conditions |